molecular formula C23H19N5O3S B2400744 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-43-0

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2400744
CAS No.: 866811-43-0
M. Wt: 445.5
InChI Key: BASLLKVHWSGVOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .


Synthesis Analysis

Triazoloquinazolines can be synthesized through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .


Chemical Reactions Analysis

Triazoloquinazolines can be obtained through a variety of synthetic routes . They can be constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Nucleophilic Reactions and Degradations

3-Benzenesulfonyloxyalloxazine, a compound structurally related to 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine, has been studied for its reactions with various nucleophiles. These studies have revealed insights into the formation of different derivatives like esters, amides, and imidazoloquinoxalines, highlighting the chemical versatility and reactivity of such compounds (Hamby & Bauer, 1987).

Antimicrobial Properties

Research into derivatives of triazole, which share structural similarities with the compound , has demonstrated significant antimicrobial activities. This indicates the potential for developing new antimicrobial agents using such frameworks (Bektaş et al., 2007).

Structure-Activity Relationships

Investigations into triazoloquinazoline derivatives have provided valuable insights into their structure-activity relationships. These studies are crucial for understanding how changes in molecular structure impact biological activity, which is key in drug design and development (Francis et al., 1988).

Anticancer and Nematicidal Potential

A series of triazoloquinazoline derivatives has been synthesized and tested for their antimicrobial and nematicidal activities. Such research illustrates the potential of these compounds in developing treatments for diseases and pest control (Reddy, Kumar, & Sunitha, 2016).

Antihistaminic Activity

Research on triazoloquinazolin-5-ones, structurally related to this compound, has indicated their potential as H1-antihistaminic agents. This suggests the possibility of using similar compounds in developing new treatments for allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).

Tubulin Polymerization Inhibition and Anticancer Activity

Triazoloquinazoline derivatives have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This research demonstrates the potential of these compounds in anticancer therapies (Driowya et al., 2016).

Quality Control in Pharmaceutical Development

Developing quality control methods for triazoloquinazoline derivatives has been a focus in pharmaceutical research. This ensures the purity and efficacy of these compounds when used in medical applications (Danylchenko et al., 2018).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-17-14-12-16(13-15-17)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)32(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLLKVHWSGVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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